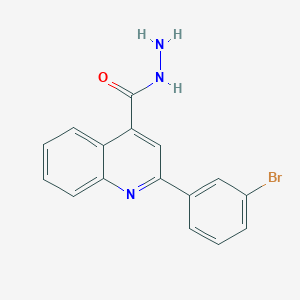

2-(3-Bromophenyl)quinoline-4-carbohydrazide

Description

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a quinoline-based heterocyclic compound featuring a 3-bromophenyl substituent at the 2-position and a carbohydrazide (-CONHNH₂) group at the 4-position of the quinoline core. The bromine atom at the 3-position on the phenyl ring introduces steric bulk and electronic effects, influencing reactivity, solubility, and biological interactions. This compound is synthesized via sequential reactions starting from quinoline-4-carboxylic acid derivatives, as outlined in analogous procedures for its 4-bromophenyl isomer (). Its hydrazide moiety enables further derivatization, such as condensation with aldehydes to form hydrazones (), which are pivotal in medicinal chemistry for targeting enzymes like microbial DNA gyrase ().

Propriétés

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYXLLUFCHPZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207459 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-45-7 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid

The initial step in the synthesis is the formation of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This can be achieved through a Pfitzinger reaction, where isatin is reacted with 3-bromoacetophenone in the presence of a base, such as potassium hydroxide, in ethanol under reflux conditions. The reaction can be summarized as follows:

- Reagents : Isatin, 3-bromoacetophenone, KOH, ethanol

- Conditions : Reflux for several hours

The reaction yields 2-(3-Bromophenyl)quinoline-4-carboxylic acid as an intermediate product.

Conversion to Ethyl Ester

The carboxylic acid can then be converted into its ethyl ester by refluxing it in absolute ethanol with concentrated sulfuric acid as a dehydrating agent. This step is crucial for preparing the compound for hydrazinolysis:

- Reagents : 2-(3-Bromophenyl)quinoline-4-carboxylic acid, ethanol, concentrated sulfuric acid

- Conditions : Reflux for approximately 12 hours

This reaction produces ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate.

Hydrazinolysis to Form Carbohydrazide

The next step involves treating the ethyl ester with hydrazine hydrate in boiling ethanol to yield this compound:

- Reagents : Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate, hydrazine hydrate, ethanol

- Conditions : Boiling for several hours

This step results in the formation of the desired carbohydrazide compound, which can be purified through crystallization.

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques to confirm their structures and purity:

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.

Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound, such as amine and carbonyl groups.

Mass Spectrometry (MS) : Used for molecular weight determination and to confirm the molecular formula.

Summary of Research Findings

The synthesis routes and characterization methods have been extensively documented in various studies. For example:

| Step | Reaction | Yield (%) | Key Findings |

|---|---|---|---|

| 1 | Pfitzinger Reaction | Variable | Formation of carboxylic acid confirmed by NMR and IR |

| 2 | Esterification | High | Successful conversion to ethyl ester; characterized by NMR |

| 3 | Hydrazinolysis | Moderate to High | Formation of carbohydrazide confirmed by spectral analysis |

Research indicates that variations in reaction conditions can significantly affect yields and purity, emphasizing the importance of optimizing each step for successful synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atom.

Condensation Reactions: Products include hydrazones or hydrazides, depending on the specific aldehyde or ketone used.

Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of quinoline derivatives with hydrazine hydrate. The compound's structure can be confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, while NMR provides insights into the hydrogen and carbon environments within the compound.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as p53 and caspase-9 .

2. Antimicrobial Effects

Quinoline derivatives have also been evaluated for their antimicrobial properties. The compound can exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes associated with cancer progression, such as EGFR (epidermal growth factor receptor) tyrosine kinase. This inhibition can lead to reduced proliferation of cancer cells and may serve as a therapeutic strategy in treating cancers driven by EGFR signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial pathogens. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial therapies .

Comparative Analysis Table

| Property | This compound | Other Quinoline Derivatives |

|---|---|---|

| Anticancer Activity | Strong (EGFR inhibition) | Varies |

| Antimicrobial Activity | Moderate to strong | Varies |

| Mechanism of Action | Apoptosis induction | Cell cycle arrest |

| Synthesis Complexity | Moderate | Varies |

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbohydrazide involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase 9 .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Comparison of Key Analogs

Substituent Position Impact :

Key Findings :

- The 3-bromo derivative’s hydrazones exhibit moderate anticancer activity, likely due to the meta-bromine optimizing steric fit in hydrophobic enzyme pockets ().

- The 4-bromo isomer shows superior antimicrobial activity, attributed to reduced steric interference in DNA gyrase binding ().

Physical Properties

Table 3: Spectral and Physical Data

Activité Biologique

2-(3-Bromophenyl)quinoline-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a bromophenyl group and a carbohydrazide moiety. This unique substitution pattern is believed to influence both its chemical reactivity and biological activity significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy of this compound can be summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

| Bacillus subtilis | 62.5 |

| Mycobacterium tuberculosis | 1.72 |

These values indicate that the compound shows promising potential as an antibacterial agent, especially against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).

Cytotoxicity Assays

The cytotoxic effects were evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results are summarized below:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 0.137 |

| MCF-7 | 0.164 |

These findings suggest that the compound possesses significant antiproliferative activity, comparable to established anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Gyrase Inhibition : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antimicrobial effects .

- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxicity observed in cancer cells, suggesting a potential oxidative stress mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to or including this compound:

- A study demonstrated that quinoline derivatives could act as effective antibacterial agents against resistant strains by targeting DNA gyrase .

- Another investigation highlighted the synthesis of hybrid compounds incorporating quinoline structures that exhibited enhanced anticancer properties through improved target affinity and reduced side effects .

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)quinoline-4-carbohydrazide?

The compound is typically synthesized via a multi-step procedure starting with the formation of a quinoline ester intermediate. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate is first prepared, followed by its conversion to the carbohydrazide derivative through hydrazinolysis. Reaction conditions (e.g., reflux in ethanol with hydrazine hydrate) and purification methods (recrystallization or column chromatography) are critical for yield optimization. Variations in substituents on the phenyl ring may require adjusted stoichiometry or catalysts .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- 1H NMR : Used to verify proton environments, such as the hydrazide (-NH-NH2) protons (δ 8.5–10.5 ppm) and aromatic protons in the quinoline and bromophenyl moieties.

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹).

- Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. How is the purity of synthesized this compound assessed?

Purity is determined via:

- HPLC : Using a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water.

- TLC : Silica gel plates with ethyl acetate/hexane eluents.

- Elemental Analysis : Matching experimental C, H, N percentages to theoretical values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines) or compound solubility. To address this:

Q. What strategies optimize the design of derivatives for enhanced DNA-gyrase inhibition?

- Molecular Hybridization : Combine the quinoline core with pharmacophores like oxadiazole or chalcone to improve binding to the gyrase ATPase domain.

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -Br, -NO2) at the 3-position of the phenyl ring to enhance hydrophobic interactions.

- Docking Simulations : Use AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Q. How can hydrogen-bonding patterns in crystallographic studies inform stability and reactivity?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like (discrete dimer) or (chain) patterns. For this compound, intermolecular N-H⋯O=C bonds between hydrazide groups may stabilize the crystal lattice, impacting solubility and melting point .

Q. What computational methods validate experimental data for structure-activity relationships (SAR)?

- QSAR Modeling : Utilize partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett σ) with IC50 values.

- MD Simulations : Assess dynamic binding behavior of derivatives in DNA-gyrase pockets over 100-ns trajectories.

- ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., LogP, BBB permeability) to filter non-viable candidates early .

Q. How is insolubility in aqueous media addressed during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.